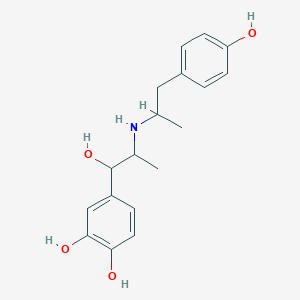

hydroxybenzylisoproterenol

説明

Structure

3D Structure

特性

CAS番号 |

64532-93-0 |

|---|---|

分子式 |

C18H23NO4 |

分子量 |

317.4 g/mol |

IUPAC名 |

4-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]propyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO4/c1-11(9-13-3-6-15(20)7-4-13)19-12(2)18(23)14-5-8-16(21)17(22)10-14/h3-8,10-12,18-23H,9H2,1-2H3 |

InChIキー |

UVCXIBGBPWDQKV-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O |

正規SMILES |

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O |

同義語 |

hydroxybenzylisoprenaline hydroxybenzylisoproterenol |

製品の起源 |

United States |

Molecular Synthesis and Specialized Derivatization of Hydroxybenzylisoproterenol

Established Synthetic Pathways (General Principles)

The synthesis of hydroxybenzylisoproterenol, chemically known as 4-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]propyl]-1,2-benzenediol, is typically achieved through a convergent synthesis strategy. A key and widely employed method for the formation of the secondary amine linkage is reductive amination . wikipedia.orgmasterorganicchemistry.comnih.gov This versatile reaction involves the condensation of a ketone or aldehyde with a primary amine to form an intermediate imine, which is subsequently reduced to the desired secondary amine. masterorganicchemistry.comlibretexts.org

In the context of this compound synthesis, this generally involves two key precursor molecules:

A protected catecholamine derivative containing a primary amine.

A phenylpropanone derivative.

The general synthetic approach can be outlined as follows:

Step 1: Preparation of Precursors: The synthesis begins with the preparation of the two main building blocks. One precursor is a derivative of arterenol (norepinephrine) where the catechol hydroxyl groups are typically protected to prevent unwanted side reactions. The other precursor is a 4-hydroxyphenylpropan-2-one.

Step 2: Reductive Amination: The protected catecholamine precursor is reacted with the 4-hydroxyphenylpropan-2-one under conditions that favor imine formation. A suitable reducing agent is then introduced to reduce the imine to the secondary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com

Step 3: Deprotection: The final step involves the removal of the protecting groups from the catechol hydroxyls to yield this compound.

This synthetic strategy allows for flexibility in introducing modifications to either the catecholamine or the phenylpropanolamine portion of the molecule, facilitating the generation of various analogues.

Radiosynthesis and Labeling Techniques (e.g., [3H]this compound)

Radiolabeled ligands are indispensable for receptor binding assays and imaging studies. [3H]this compound has been a key radioligand for characterizing β-adrenergic receptors. ethernet.edu.etresearchgate.net The introduction of tritium (B154650) ([3H]), a radioactive isotope of hydrogen, into the molecule is typically achieved through catalytic tritiation of an unsaturated precursor. youtube.com

The general principle for the radiosynthesis of [3H]this compound involves:

Synthesis of an Unsaturated Precursor: A precursor molecule is synthesized that contains a double or triple bond at a position where the tritium label is desired. This could be within the aromatic rings or the alkyl side chain. For instance, a precursor with an allyl or propargyl group could be prepared.

Catalytic Tritiation: The unsaturated precursor is then subjected to catalytic reduction using tritium gas (T2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The catalyst facilitates the addition of tritium atoms across the double or triple bond, resulting in a saturated, tritiated molecule. This method can achieve high specific activities, which is crucial for sensitive receptor binding assays. youtube.com

This technique of catalytic tritium dehalogenation or reduction of an unsaturated bond is a common and effective method for labeling catecholamines and their analogues with tritium. youtube.com

Design Principles for Novel this compound Derivatives and Analogues for Research Applications

The design of novel this compound derivatives is guided by the desire to understand the structure-activity relationships (SAR) at the β2-adrenergic receptor and to develop ligands with specific properties, such as improved selectivity or altered efficacy. pnas.orgacs.org The crystal structure of the β2-adrenergic receptor bound to this compound has provided significant insights into the key interactions that govern ligand binding and receptor activation. pnas.org

Key structural regions of this compound that are often targeted for modification include:

The Catecholamine Headgroup: The catechol hydroxyls are critical for high-affinity binding and agonist activity, forming key hydrogen bonds with serine residues in the receptor's binding pocket. Modifications in this region, such as replacing the catechol with other hydrogen-bonding moieties, can modulate efficacy and selectivity.

The Ethanolamine Side Chain: The hydroxyl group on the β-carbon and the secondary amine are essential for interaction with the receptor. The stereochemistry at the β-carbon is also crucial for high-affinity binding.

The N-Substituent (Hydroxybenzylpropyl Group): This portion of the molecule extends into a more distal pocket of the receptor. Modifications here have a significant impact on affinity and selectivity. The size, shape, and electronic properties of the p-hydroxyphenyl ring and the isopropyl linker can be altered to explore the contours of the binding pocket and to potentially engage with different residues. pnas.org For example, introducing different substituents on the phenyl ring or altering the length and flexibility of the linker can lead to derivatives with varied pharmacological profiles. molbase.com

The following interactive table summarizes some research findings on the design of this compound analogues and related β2-adrenergic receptor ligands, highlighting the impact of specific structural modifications.

| Compound/Derivative Class | Structural Modification | Observed Effect on β2-Adrenergic Receptor Interaction | Research Focus |

| This compound | Baseline structure | High-affinity agonist | Characterizing receptor binding and activation pnas.org |

| Isoproterenol (B85558) Congeners | Introduction of a p-trifluoromethyl anilide group on the N-substituent | Significantly increased binding affinity compared to isoproterenol and this compound | Investigating the impact of large, hydrophobic N-substituents on affinity |

| Cmpd-15 Analogues | Modifications to the meta-bromobenzyl methylbenzamide and para-formamidophenylalanine regions of a negative allosteric modulator | Removal of the formamide (B127407) group or bromine atom led to a dramatic reduction in negative allosteric modulatory activity acs.org | Elucidating the structure-activity relationships of allosteric modulators acs.org |

| Metal Complex-Agonist Conjugates (MACs) | Attachment of a Ni-NTA complex to an agonist via a linker of varying length | The linker length was crucial for the ability of the conjugate to activate a His-tagged receptor, with very short linkers being ineffective molbase.com | Developing chemogenetic tools for selective receptor activation molbase.com |

Ligand Receptor Interaction Dynamics of Hydroxybenzylisoproterenol with G Protein Coupled Receptors

Quantitative Analysis of Binding Affinity and Receptor Selectivity

Hydroxybenzylisoproterenol is recognized as a high-affinity catecholamine agonist for β-adrenergic receptors. rcsb.orgucdavis.edunih.gov Early radioligand binding studies utilizing tritiated this compound ([³H]HBI) were instrumental in directly identifying and characterizing β-adrenergic receptors in frog erythrocyte membranes. nih.gov These pioneering experiments successfully overcame previous challenges in catecholamine binding assays by employing a potent radiolabeled agonist and specific experimental conditions to minimize non-receptor binding. nih.gov

The binding of this compound to these receptors is characterized by high affinity, saturability, and stereospecificity, with the (-)isomer being more potent than the (+)isomer. nih.gov Studies on the intermediate lobe of the rat pituitary gland further elucidated the selectivity of this compound. In this system, it demonstrated a high potency with a dissociation constant (Kd) of 1.0 nM, contributing to the classification of the receptor as a β2-subtype. nih.gov The rank order of potency for various agonists in stimulating cyclic AMP concentration was zinterol (B47285) > this compound > (–)-isoproterenol > soterenol (B1681963) > (–)-epinephrine > OPC 2009 (procaterol) > (–)-norepinephrine. nih.gov This highlights the specific and potent nature of this compound's interaction with the β2-adrenergic receptor.

The affinity of agonists, including this compound, can be modulated by guanine (B1146940) nucleotides. nih.govpnas.org In the absence of guanine nucleotides, the dissociation of [³H]HBI from the receptor is slow and incomplete, indicative of a high-affinity state. However, in the presence of guanine nucleotides, dissociation becomes rapid and complete, suggesting a shift to a lower-affinity state. nih.gov This nucleotide-induced regulation is a hallmark of agonist binding to GPCRs that are coupled to G proteins.

Table 1: Binding Affinity of Agonists at the β2-Adrenergic Receptor in Rat Pituitary Intermediate Lobe

| Agonist | Dissociation Constant (Kd) (nM) |

|---|---|

| Zinterol | 0.75 |

| This compound | 1.0 |

| (–)-Isoproterenol | 4.6 |

| Soterenol | 7.7 |

| (–)-Epinephrine | 10 |

| OPC 2009 (procaterol) | 11 |

| (–)-Norepinephrine | 300 |

Data sourced from a study on cyclic AMP accumulation in the intermediate lobe of the rat pituitary gland. nih.gov

Structural Basis of this compound-GPCR Complex Formation

The advent of high-resolution structural biology has provided unprecedented insights into how ligands like this compound interact with their receptor targets at an atomic level.

A significant breakthrough in understanding agonist-induced GPCR activation was the determination of the crystal structure of the human β2-adrenergic receptor (β2AR) in complex with this compound (PDB entry 4LDL). rcsb.orgnih.govexpasy.orgebi.ac.uk This structure was solved at a resolution of 3.1 Å and captured the receptor in a fully active state, stabilized by an engineered nanobody (Nb6B9). nih.gov

The β2AR-hydroxybenzylisoproterenol complex reveals a highly conserved mode of ligand recognition and receptor activation, which is remarkably similar to that observed with other agonists of varying chemical structures and affinities, such as the ultra-high affinity agonist BI167107 and the low-affinity endogenous agonist adrenaline. rcsb.orgucdavis.edunih.gov The structure provides a detailed view of the ligand-binding pocket and the specific interactions that stabilize the active conformation.

The binding of an agonist like this compound induces a series of conformational changes in the receptor, transitioning it from an inactive to an active state. A key feature of this transition is a significant outward movement of the cytoplasmic end of transmembrane helix 6 (TM6). nih.govnih.gov This movement, measured to be approximately 11 Å in a nanobody-bound structure, creates a binding site for the intracellular G protein. nih.gov

The binding of this compound also leads to a contraction of the binding site compared to the inactive state. nih.gov This is accompanied by an extended polar contact network that links the orthosteric binding site to extracellular loops 2 and 3. nih.gov Furthermore, a water-mediated hydrogen bond between two highly conserved tyrosines is observed in the active-state structures, an interaction that appears to stabilize this conformation. rcsb.orgucdavis.edunih.gov Studies using techniques like gel exclusion chromatography have also shown that agonist occupancy, including by this compound, leads to an increase in the apparent size of the receptor, likely due to these conformational shifts and potential interactions with other cellular components. pnas.orgpnas.org

The crystal structure of the β2AR-hydroxybenzylisoproterenol complex (PDB: 4LDL) and related studies have pinpointed the specific amino acid residues that are crucial for binding and receptor activation. The catechol moiety of this compound forms hydrogen bonds with Ser203 and Ser207 on transmembrane helix 5 (TM5). nih.gov These interactions are consistent with mutagenesis studies that have shown the importance of these serine residues for agonist binding. nih.gov

The β-hydroxylamine group of the ligand engages with conserved residues Asp113 on TM3 and Asn312 on TM7. nih.gov In comparison to the structure with the bulkier agonist BI167107, the smaller catechol ring of this compound results in a shift in the position of Asn293 on TM6, as it does not form a hydrogen bond with this residue. nih.gov Deep mutational scanning studies have further refined our understanding of the functional relevance of residues in the binding pocket. These studies, using the 4LDL structure as a reference, have shown that residues contacting the catecholamine head of isoproterenol (B85558) (which is shared with this compound) have a lower tolerance for mutation compared to those interacting with the derivatized tail, underscoring their critical role in ligand recognition and signaling. elifesciences.orgnih.govbiorxiv.org

Table 2: Key Interacting Residues in the β2AR-Hydroxybenzylisoproterenol Complex (PDB: 4LDL)

| Ligand Moiety | Interacting Receptor Residue | Transmembrane Helix | Type of Interaction |

|---|---|---|---|

| Catechol | Ser203 | TM5 | Hydrogen Bond |

| Catechol | Ser207 | TM5 | Hydrogen Bond |

| β-Hydroxylamine | Asp113 | TM3 | Hydrogen Bond |

| β-Hydroxylamine | Asn312 | TM7 | Hydrogen Bond |

Based on data from crystallographic studies. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Binding

Computational approaches complement experimental data by providing a dynamic view of ligand-receptor interactions and refining our understanding of the binding process.

Ligand-Directed Modeling (LDM) is a computational method used to refine the conformation of a GPCR binding pocket using a known ligand. plos.org This technique is particularly useful for improving the performance of virtual screening for new ligands. In one such study, the β2AR structure bound to adrenaline (PDB: 4LDO) was refined using this compound from the 4LDL crystal structure as the guiding ligand. plos.org This process involves iterative cycles of protein sampling and ligand docking to optimize the residue conformations around the bound ligand. plos.org LDM has demonstrated the ability to generate more predictive GPCR/ligand complexes, showcasing its utility in refining structural models and enhancing our understanding of ligand-specific interactions within the binding pocket. plos.org

Simulation of Agonist-Stabilized Receptor Conformations and Dynamics

Computational simulations, particularly molecular dynamics (MD), have become indispensable tools for elucidating the atomic-level details of G protein-coupled receptor (GPCR) activation. nih.govmdpi.com These methods provide insights into the dynamic nature of receptors, which is crucial for their function but often challenging to capture with static experimental structures alone. nih.govelifesciences.org For the β2-adrenergic receptor (β2AR), a prototypical GPCR, simulations have been instrumental in understanding how agonists like this compound (HBI) stabilize active receptor conformations and drive the signaling cascade. nih.govnih.gov

Simulations reveal that GPCRs are not rigid entities but exist as an ensemble of multiple conformational states. acs.orgmdpi.com Agonist binding shifts this equilibrium towards active-like conformations that are capable of engaging intracellular signaling partners like G proteins. acs.orgmdpi.com The binding of an agonist is thought to induce and stabilize a series of conformational changes, initiating specific signaling and regulatory events. plos.org

Molecular dynamics simulations building upon these static structures reveal the nuanced dynamics of the HBI-receptor complex. nih.gov Studies show that while key interactions are maintained, the binding mode of HBI can exhibit variations during the simulation, involving additional receptor residues in transient interactions. nih.gov This dynamic interplay highlights that the agonist-stabilized state is not a single, rigid structure but a dynamic ensemble of related conformations.

A key finding from both crystallographic and simulation studies is the rearrangement of specific transmembrane (TM) helices upon agonist binding. For instance, the binding of catecholamine agonists, including HBI, induces a 1.2 Å shift in the extracellular side of TM6. nih.gov This movement allows for the maintenance of a crucial hydrogen bond between the agonist's catechol ring and the Asn2936.55 residue. nih.gov Furthermore, simulations and structural data emphasize the importance of interactions with serine residues on TM5, specifically Ser2035.42 and Ser2075.46, which form hydrogen bonds with the agonist's catechol moiety and are considered determinants of agonist binding and receptor activation. nih.govnih.gov The activation process involves these subtle changes in the ligand-binding pocket being allosterically transmitted to induce larger conformational changes at the intracellular G protein-binding interface. nih.govacs.org

Advanced simulation techniques, such as accelerated molecular dynamics (aMD), have been used to explore the conformational transitions of the β2AR. nih.gov These studies show that different agonists can stabilize distinct ensembles of conformations, potentially explaining phenomena like biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin). nih.govelifesciences.org While HBI is a classical agonist, the dynamic patterns it induces contribute to the broader understanding of how ligand-specific conformations can tune downstream signaling.

The table below summarizes key interactions and conformational observations for HBI with the β2-adrenergic receptor derived from simulation and structural studies.

Table 1: Simulated and Observed Interactions of this compound with the β2-Adrenergic Receptor

| Interacting Residue/Region | Helix/Loop | Interaction Type/Observation | Significance |

|---|---|---|---|

| Ser2035.42 | TM5 | Hydrogen Bond | Key interaction for agonist binding and receptor activation. nih.gov |

| Ser2075.46 | TM5 | Hydrogen Bond | Important for agonist binding and activation. nih.govnih.gov |

| Asn2936.55 | TM6 | Hydrogen Bond | Interacts with the meta-hydroxyl of the catechol ring. nih.gov |

| TM6 (extracellular side) | TM6 | Conformational Shift | Bends ~1.2 Å toward TM5 to maintain H-bond with Asn2936.55. nih.gov |

Mechanistic Elucidation of Hydroxybenzylisoproterenol Mediated Intracellular Signaling

Investigation of G Protein Activation and Coupling Specificity

The binding of an agonist to a G protein-coupled receptor (GPCR) initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G proteins. The interaction between hydroxybenzylisoproterenol, a beta-adrenergic agonist, and its receptor provides a clear model for this process. This interaction leads to the formation of a high-affinity ternary complex, consisting of the agonist, the receptor, and a G protein, which is a critical step for transmembrane signaling. nih.govnobelprize.org

The stability of the agonist-receptor-G protein complex is dynamically regulated by guanine (B1146940) nucleotides. nih.gov The binding of this compound to the beta-adrenergic receptor promotes the physical coupling of the receptor to its associated G protein. nih.gov This agonist-induced conformation results in a stable, high-affinity state.

However, the presence of guanine nucleotides, specifically guanosine (B1672433) triphosphate (GTP), reverses this process. nih.gov When GTP binds to the alpha subunit of the G protein, it induces a conformational change that causes the G protein to dissociate from the receptor. nih.gov This dissociation reverts the receptor to a lower-affinity state for the agonist. Consequently, guanine nucleotides effectively prevent or reverse the formation of the stable ternary complex, playing a crucial role in the turn-off cycle of G protein activation and preparing the receptor for subsequent signaling events. nih.govnih.gov This regulatory mechanism ensures that the signal is transient and can be tightly controlled.

G protein-coupled receptors can exhibit promiscuous coupling, interacting with more than one type of G protein family, which includes Gαs (stimulatory), Gαi/o (inhibitory), Gαq/11 (phospholipase C activating), and Gα12/13. nih.govnih.gov The beta-adrenergic receptor, the target of this compound, classically and preferentially couples to Gαs. sandiego.edu This interaction stimulates the adenylyl cyclase enzyme, leading to an increase in intracellular cyclic AMP (cAMP). cambridge.org

Research has demonstrated that under certain conditions, the beta-adrenergic receptor can switch its coupling specificity from Gαs to Gαi. sandiego.edunih.gov This switch can be mediated by protein kinase A (PKA) phosphorylation of the receptor, a downstream effect of initial Gαs activation. nih.gov Coupling to Gαi leads to the inhibition of adenylyl cyclase, representing a form of negative feedback. nih.gov Coupling of beta-adrenergic receptors to the Gαq/11 pathway is not considered a primary signaling route.

| G Protein Family | Coupling Preference | Primary Effector | Resulting Intracellular Signal |

|---|---|---|---|

| Gαs | Primary | Adenylyl Cyclase | ↑ cAMP |

| Gαi/o | Secondary/Conditional | Adenylyl Cyclase | ↓ cAMP |

| Gαq/11 | Not typically observed | Phospholipase C (PLC) | N/A |

Analysis of Biased Agonism and Pleiotropic Signaling Phenotypes

The traditional view of agonists as simple "on" switches for receptors has been refined by the concept of biased agonism, or functional selectivity. domaintherapeutics.ca This paradigm posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway (e.g., G protein activation) over another (e.g., β-arrestin recruitment). domaintherapeutics.cafrontiersin.org Such biased agonists hold the promise of activating therapeutically beneficial pathways while avoiding those that cause adverse effects. frontiersin.org

An agonist like this compound can be evaluated for its bias toward specific G protein pathways. For the β2-adrenoceptor, a Gs-biased agonist would preferentially activate the Gs/cAMP pathway with minimal engagement of Gαi or β-arrestin pathways. nih.gov This selective activation is a key characteristic of biased agonism. mdpi.com The degree of bias is quantified by comparing the potency and efficacy of an agonist for different signaling outputs. While balanced agonists engage both G protein and β-arrestin pathways, a Gs-biased agonist would show a significantly higher efficacy for Gs-mediated signaling, potentially leading to a more targeted physiological response. nih.gov

Beyond G protein activation, GPCRs can signal through G protein-independent mechanisms, primarily mediated by β-arrestins. cambridge.orgnih.gov Following agonist binding and receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the receptor's intracellular domains. cambridge.orgwikipedia.org This phosphorylation creates a high-affinity binding site for β-arrestins. wikipedia.org

The recruitment of β-arrestin to the this compound-occupied receptor has two major consequences. First, it sterically hinders the receptor's interaction with G proteins, effectively terminating G protein-mediated signaling in a process known as desensitization. wikipedia.org Second, β-arrestin can act as a scaffold protein, recruiting various other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), to initiate a distinct wave of G protein-independent signaling. nih.govnih.gov This dual role of β-arrestin as a terminator of G protein signaling and an initiator of its own signaling pathways is a central aspect of pleiotropic signaling. nih.gov

Downstream Biochemical Cascade Modulation

The initial signal generated by this compound at the receptor level is amplified and diversified through downstream biochemical cascades. The specific pathways activated depend on the G protein coupling and β-arrestin recruitment profiles of the agonist-receptor complex.

When this compound promotes the coupling of its receptor to Gαs , the primary cascade involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cambridge.org Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of cellular proteins, thereby modulating their activity and regulating processes such as metabolism, gene transcription, and muscle contraction. nih.govcambridge.org

In the event of a switch to Gαi coupling, the opposite effect on adenylyl cyclase occurs, leading to its inhibition and a decrease in cAMP production. nih.gov

If this compound induces β-arrestin recruitment, it can trigger G protein-independent signaling. β-arrestin can function as a scaffold, bringing together kinases of the ERK/MAPK pathway. nih.gov G protein-mediated ERK activation is typically rapid and transient, whereas β-arrestin-mediated ERK activation is often sustained and localized to endosomal compartments, leading to different downstream transcriptional and cellular outcomes. nih.gov

| Initiating Pathway | Key Mediator | Primary Effector | Key Downstream Events |

|---|---|---|---|

| Gαs-dependent | Gαs | Adenylyl Cyclase | ↑ cAMP → PKA activation → Substrate phosphorylation |

| Gαi-dependent | Gαi | Adenylyl Cyclase | ↓ cAMP → Reduced PKA activity |

| G protein-independent | β-Arrestin | Scaffolding of Kinases | ERK/MAPK pathway activation → Transcriptional regulation |

Adenylate Cyclase Activation and Cyclic AMP Production

This compound functions as a high-affinity beta-adrenergic agonist, initiating intracellular signaling by binding to beta-adrenergic receptors on the cell surface. acs.org This binding event is the catalyst for a conformational change in the receptor, promoting its coupling to a specific guanine nucleotide regulatory protein, often referred to as a G-protein. nih.gov Research using radiolabeled [3H]this compound has provided direct evidence for this interaction. Following agonist binding, the receptor-G-protein complex is formed, an essential step for the subsequent stimulation of the adenylate cyclase enzyme. nih.govpnas.org This complex formation does not occur when the receptors are unbound or occupied by antagonists. nih.gov

The activation of adenylate cyclase is a rate-limiting step in this signaling cascade. nih.gov Studies have demonstrated that the activation of the enzyme, the high-affinity binding of the agonist, and the release of Guanosine Diphosphate (GDP) from the G-protein all proceed at the same rate. nih.gov Guanine nucleotides, such as guanosine triphosphate (GTP), play a crucial regulatory role; their presence can reverse or prevent the formation of the stable receptor-G-protein complex, which is integral to signal termination. nih.gov Once activated, adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cyclic AMP or cAMP). karger.comscispace.com This leads to an accumulation of intracellular cAMP, which then propagates the signal downstream. scispace.com

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Rate of Agonist Binding, GDP Release, and Adenylate Cyclase Activation | 0.05 to 0.5 min-1 | Varying assay conditions | nih.gov |

| Decrement in High-Affinity Agonist Binding | 180 fmol/mg protein | Presence of guanine nucleotide analog | nih.gov |

| Potency of Guanylyl-imidodiphosphate (GDP Release) | 0.1 µM | Agonist-promoted GDP release assay | nih.gov |

| Potency of Guanylyl-imidodiphosphate (Agonist Binding) | 0.5 µM | High-affinity agonist binding assay | nih.gov |

Phospholipase C (PLC) and Associated Second Messenger Generation (e.g., IP3, DAG, Ca2+)

In the broader context of G-protein-coupled receptor (GPCR) signaling, the Phospholipase C (PLC) pathway represents a major signal transduction cascade distinct from the adenylate cyclase system. acs.org This pathway is typically initiated by receptor coupling to G-proteins of the Gαq/11 family. acs.org Activation of these G-proteins stimulates PLC, an enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). acs.orggla.ac.uk

This enzymatic cleavage generates two critical second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). acs.orggla.ac.uk IP3 is a soluble molecule that diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. acs.orgacs.org The resulting increase in intracellular Ca2+ concentration modulates a wide array of cellular processes. Simultaneously, DAG remains in the plasma membrane where it serves as a crucial activator for members of the Protein Kinase C (PKC) family. acs.org While this PLC-mediated cascade is a well-established mechanism for many GPCRs, the primary and most extensively documented signaling pathway for beta-adrenergic agonists like this compound is the activation of adenylate cyclase. nih.govnih.gov

Protein Kinase Regulation (e.g., PKA, PKC, MAPK cascades)

The second messengers generated by receptor activation subsequently modulate the activity of various protein kinases, leading to a broad phosphorylation cascade.

Protein Kinase A (PKA): The production of cyclic AMP following this compound-mediated adenylate cyclase activation directly leads to the stimulation of cAMP-dependent Protein Kinase (PKA). researchgate.net cAMP binds to the regulatory subunits of the PKA holoenzyme, causing them to dissociate from and release the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins within the cell. This phosphorylation can also serve as a feedback mechanism; PKA can phosphorylate the beta-adrenergic receptor itself, contributing to a process known as desensitization, where the receptor becomes less responsive to continued agonist stimulation. researchgate.netnih.gov

Protein Kinase C (PKC): The activation of Protein Kinase C (PKC) is principally mediated by diacylglycerol (DAG), a product of the PLC pathway. acs.orgacs.org Therefore, its activation is not considered a primary downstream event of this compound signaling. However, PKC activation represents a point of potential signal integration and crosstalk. Studies on other receptors have shown that direct activation of PKC can lead to receptor phosphorylation and subsequent internalization, a mechanism that removes receptors from the cell surface. nih.gov Inhibition of PKC has been shown to prevent this agonist-induced receptor internalization. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades: Beyond the classical PKA and PKC pathways, GPCRs, including the beta-2 adrenoceptor to which this compound binds, can also engage the mitogen-activated protein kinase (MAPK) signaling pathway. duke.edu The MAPK cascade is a multi-tiered system (including kinases like ERK) that typically regulates cellular processes such as gene expression, proliferation, and differentiation. duke.edu The activation of MAPK pathways by GPCRs adds another layer of complexity to the signaling network, allowing for a diverse range of cellular responses following receptor stimulation. nih.gov

Advanced Methodologies for Characterizing Hydroxybenzylisoproterenol S Biological Activity

Refined Radioligand Binding Assays

Radioligand binding assays are a cornerstone for studying receptor pharmacology, allowing for the direct measurement of a ligand's affinity for its receptor. creative-bioarray.com By using a radioactively labeled form of a ligand, such as tritiated [³H]hydroxybenzylisoproterenol, the density of receptors in a given tissue preparation (Bmax) and the ligand's dissociation constant (Kd), a measure of affinity, can be determined. graphpad.com

Saturation binding experiments are performed to determine the receptor density and the affinity of the radioligand itself. nih.govnih.gov In studies using [³H]this compound with rat adipocyte membranes, binding was found to be rapid and saturable. nih.gov Analysis of these saturation experiments often involves Scatchard plots. For this compound, these plots were curvilinear, a characteristic that suggests the presence of multiple binding sites with different affinities. nih.gov Computer modeling of these data revealed two distinct classes of binding sites: a high-affinity state with a low capacity and a low-affinity state with a high capacity. nih.gov

Table 1: Binding Characteristics of [³H]this compound in Rat Adipocyte Membranes

| Parameter | High-Affinity Site | Low-Affinity Site |

| Dissociation Constant (Kd) | 3.5 ± 0.7 nM | 101 ± 20 nM |

| Binding Capacity (% of Total) | 10% | 90% |

| Total Binding Capacity (Bmax) | \multicolumn{2}{c | }{690 ± 107 fmol/mg protein} |

Data sourced from studies on rat adipocyte membranes. nih.gov

Competition binding assays are utilized to determine the affinity of unlabeled compounds, like this compound, by measuring how effectively they compete with a fixed concentration of a radioligand for receptor binding. creative-bioarray.comgraphpad.com In these experiments, various adrenergic ligands were shown to compete with [³H]this compound binding in an order of potency consistent with binding to beta-1 adrenergic receptors: (-)-propranolol > (-)-isoproterenol > (-)-norepinephrine ≈ (-)-epinephrine. nih.gov The competition curves for the agonist (-)-isoproterenol were shallow and best fit a two-site model, reinforcing the concept of high and low-affinity states, whereas the antagonist (-)-propranolol produced a steeper curve, indicative of binding to a single receptor state. nih.gov

A critical aspect of any binding assay is to distinguish between specific binding to the receptor of interest and non-specific binding to other components of the membrane preparation, such as lipids or the filter apparatus. nicoyalife.com To achieve this, parallel experiments are conducted in the presence of a high concentration of an unlabeled competing ligand. This competitor saturates the specific receptor sites, meaning that any remaining radioligand binding is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding measured in the absence of the competitor. For beta-adrenergic receptors, a potent antagonist like propranolol (B1214883) is often used for this purpose. researchgate.net

Biophysical Techniques for Receptor Conformational Analysis

Upon binding, an agonist like this compound does not simply occupy a static pocket; it induces and stabilizes specific conformational changes in the receptor, transitioning it from an inactive to an active state. Biophysical techniques are essential for investigating these structural dynamics.

High-resolution X-ray crystallography has provided a static snapshot of the β2-adrenergic receptor stabilized in its active state by this compound. nih.gov This structure reveals the precise atomic interactions and the resulting conformational state. Spectroscopic techniques complement this static view by revealing the dynamic fluctuations and transitions between different conformational states that occur in solution, providing a more complete picture of the activation mechanism initiated by this compound. escholarship.orgnih.gov

Mutational Analysis and Functional Screening in Receptor Research

To identify the precise amino acid residues that are critical for this compound binding and receptor activation, researchers use mutational analysis. nih.gov This involves systematically replacing specific amino acids in the receptor's sequence and then evaluating the functional consequences of these changes.

Structural data from the co-crystal of this compound and the β2-adrenergic receptor have identified key interaction points. nih.gov For instance, the catechol hydroxyl groups of this compound form crucial hydrogen bonds with serine residues (Ser203 and Ser207) on transmembrane helix 5 of the receptor. nih.gov A shift in the position of another residue, Asparagine 293 on helix 6, is also observed to accommodate the ligand. nih.gov

Using site-directed mutagenesis, these specific residues can be replaced, for example, with an alanine (B10760859), which lacks the side-chain hydroxyl group of serine. Following mutagenesis, functional screening is performed. nih.govresearchgate.net This involves expressing the mutant receptors in a cell system and repeating the radioligand binding assays described previously. A significant increase in the Kd value (indicating lower affinity) for this compound in a mutant receptor would confirm the critical role of the mutated residue in binding the ligand.

Table 2: Conceptual Mutational Analysis of the β2-Adrenergic Receptor for this compound (HBI) Binding

| Mutation Target | Rationale for Mutation | Predicted Effect on HBI Binding Affinity (Kd) |

| Ser203 → Ala | Remove hydrogen bond donor/acceptor at a key interaction site. nih.gov | Significant Increase (Lower Affinity) |

| Ser207 → Ala | Remove hydrogen bond donor/acceptor at a second key interaction site. nih.gov | Significant Increase (Lower Affinity) |

| Asn293 → Ala | Disrupt a key contact point involved in the active-state conformation. nih.gov | Moderate to Significant Increase (Lower Affinity) |

| Phe290 → Ala | Mutate a nearby, non-interacting residue (control). | No Significant Change |

Deep Mutational Scanning (DMS) for Mapping Functional Ligand-Receptor Contacts

Deep Mutational Scanning (DMS) has emerged as a powerful high-throughput technique to systematically characterize the functional consequences of every possible amino acid substitution in a protein. elifesciences.orgnih.gov This method allows for the creation of a comprehensive map of residues that are critical for a protein's function, such as ligand binding and receptor activation.

In a landmark study, DMS was applied to the β2-adrenergic receptor (β2AR), the primary target of this compound. elifesciences.orgnih.gov A library containing 7800 of the 7828 possible single amino acid substitutions of the β2AR was created and functionally assayed in human cells using a transcriptional reporter for G-protein signaling. elifesciences.orgnih.gov Although the primary agonist used for screening was isoproterenol (B85558), the results were analyzed in the context of the high-resolution crystal structure of the β2AR bound to this compound. elifesciences.org

This analysis revealed a significant difference in the mutational tolerance of residues in the binding pocket. Specifically, the residues that make contact with the catecholamine head of this compound (a moiety it shares with isoproterenol) were found to be less tolerant to mutations. elifesciences.org In contrast, the residues that interact with the derivatized hydroxybenzyl tail of the molecule showed a significantly higher tolerance for amino acid substitutions. elifesciences.org This finding suggests that while the core catecholamine interactions are critical and highly constrained, the receptor can accommodate more variability in the region interacting with the extended portion of the ligand. Such detailed mapping of functional ligand-receptor contacts is invaluable for understanding the basis of molecular recognition and for designing agonists with modified properties. elifesciences.org

Table 1: Mutational Tolerance of β2AR Residues Interacting with this compound This table is interactive and can be sorted by clicking on the column headers.

| Interaction Region | Mutational Tolerance | Implication for Ligand Binding | Reference |

|---|---|---|---|

| Catecholamine Head-Contacting Residues | Low | Highly constrained; critical for binding and activation | elifesciences.org |

Site-Directed Mutagenesis to Probe Specific Residue Contributions to Ligand Binding and Signaling

Site-directed mutagenesis is a foundational technique that allows researchers to make specific, targeted changes to the DNA sequence of a gene and, consequently, to the amino acid sequence of a protein. This approach has been instrumental in identifying key residues within the β2-adrenergic receptor that are crucial for the binding of catecholamine agonists like this compound and for the subsequent activation of the receptor.

Structural studies of the β2AR in complex with this compound have confirmed the importance of interactions with serine residues in the fifth transmembrane helix (TM5). nih.gov Consistent with prior site-directed mutagenesis studies, Ser203 and Ser207 were shown to form hydrogen bonds with the catechol hydroxyl groups of the ligand. nih.govcolumbia.edu Mutagenesis experiments where these serine residues were substituted with alanine revealed their critical role; removal of either hydroxyl side chain from these positions significantly weakens agonist binding and attenuates the activation of the receptor. columbia.edu These findings strongly suggest that the interaction with this compound involves specific hydrogen bonds between the hydroxyl side chains of Ser203 and Ser207 and the meta- and para-hydroxyl groups of the ligand's catechol ring, respectively. columbia.edu

Furthermore, mutagenesis has been used to explore the roles of other conserved residues. For example, substituting Cys285 in the sixth transmembrane domain resulted in a receptor that could bind ligands normally but had a markedly reduced ability to stimulate adenylate cyclase, indicating a role in signal transduction rather than initial binding. researchgate.net In contrast, mutating Cys190 and Cys191 in an extracellular loop led to a significant loss of affinity for both agonists and antagonists, highlighting their importance in forming the correct ligand-binding pocket. researchgate.net

Table 2: Key β2AR Residues for this compound Interaction Identified by Site-Directed Mutagenesis This table is interactive and can be sorted by clicking on the column headers.

| Residue | Location | Mutation Effect on Agonist Interaction | Functional Role | Reference |

|---|---|---|---|---|

| Ser203 | Transmembrane Helix 5 | Attenuated binding and activation | Hydrogen bonding with catechol meta-hydroxyl | nih.govcolumbia.edu |

| Ser207 | Transmembrane Helix 5 | Attenuated binding and activation | Hydrogen bonding with catechol para-hydroxyl | nih.govcolumbia.edu |

| Cys285 | Transmembrane Helix 6 | Normal binding, attenuated signaling | Receptor activation/G-protein coupling | researchgate.net |

| Cys190 | Third Extracellular Loop | Marked loss of ligand affinity | Ligand binding | researchgate.net |

Comparative Receptor Pharmacology and Structure Activity Relationship Sar Studies Involving Hydroxybenzylisoproterenol

Mechanistic Comparison with Endogenous Catecholamines (e.g., Adrenaline, Isoproterenol)

Hydroxybenzylisoproterenol (HBI) is a synthetic, high-affinity catecholamine agonist for beta-adrenergic receptors, demonstrating approximately ten times the potency of isoproterenol (B85558). nih.gov Its mechanism of action, while unique in its potency, shares fundamental characteristics with endogenous catecholamines like adrenaline and its parent compound, isoproterenol.

Crystal structures of the β2-adrenergic receptor (β2AR) in an active state bound to HBI, adrenaline, or other synthetic agonists reveal a highly conserved mode of ligand recognition and receptor activation. researchgate.netnih.govescholarship.orgrcsb.org Despite considerable differences in their chemical structures and binding affinities, these agonists all stabilize a similar active conformation of the receptor. nih.govescholarship.org The key to this activation lies in the shared catecholamine "head" group. Both HBI and adrenaline engage with critical residues in the receptor's binding pocket, such as Ser2035.42 and Ser2075.46 on transmembrane helix 5 (TM5), forming hydrogen bonds that are essential for agonism. nih.gov

The process of signal transduction is allosteric, meaning the binding of an agonist at the extracellular surface induces conformational changes that propagate to the intracellular G protein-coupling domain. nih.gov Studies show that different agonists achieve this through distinct chemical interactions, yet the resulting structural rearrangement of the receptor is remarkably consistent. nih.gov The binding of agonists like HBI is characterized by specific properties, including rapidity, saturability, and stereospecificity. nih.gov Furthermore, the dissociation of HBI from the receptor is slow in the absence of guanine (B1146940) nucleotides but becomes rapid and complete in their presence, a hallmark of agonist-induced G protein activation. nih.gov

Deep mutational scanning experiments, which assess the functional consequence of every possible amino acid substitution in the receptor, have been performed using isoproterenol. nih.govelifesciences.org When these findings are mapped onto the HBI-bound receptor structure (PDB: 4LDL), they reveal that the amino acid residues contacting the catecholamine head group are significantly less tolerant of mutation than those interacting with HBI's unique hydroxybenzyl tail. nih.govelifesciences.orgbiorxiv.org This underscores the primary importance of the catecholamine moiety, which is common to HBI, isoproterenol, and adrenaline, in driving receptor activation.

| Feature | This compound (HBI) | Isoproterenol | Adrenaline |

|---|---|---|---|

| Classification | High-affinity synthetic agonist researchgate.netnih.gov | Synthetic agonist fda.gov | Endogenous agonist researchgate.netnih.gov |

| Relative Potency | ~10x more potent than Isoproterenol nih.gov | Reference standard | Lower affinity than HBI escholarship.org |

| Key Interactions | Catechol head with Ser203/Ser207; Hydroxybenzyl tail with other residues nih.govnih.gov | Catechol head with Ser203/Ser207 nih.gov | Catechol head with Ser203/Ser207 nih.gov |

| Activation Mechanism | Stabilizes a conserved active conformation of the β2AR, involving an outward movement of TM6 and key interactions in the orthosteric binding pocket. researchgate.netnih.gov |

Differentiation from Antagonists and Inverse Agonists at the Molecular Level

The functional classification of a ligand as an agonist, antagonist, or inverse agonist is determined by the specific conformational state of the receptor it stabilizes. acs.orgaimspress.com Agonists like this compound actively stimulate the receptor's signaling pathway. In contrast, antagonists block the binding of agonists without influencing the receptor's basal activity, while inverse agonists bind to and suppress any constitutive, or basal, receptor activity. aimspress.comnih.gov

At the molecular level, this differentiation is stark. Agonists, including HBI, selectively bind to and stabilize an active conformation of the receptor. acs.org This active state is structurally defined by significant conformational changes, most notably a large outward movement of the intracellular side of transmembrane helix 6 (TM6), which creates a binding site for intracellular G proteins. researchgate.netnih.gov

Studies have also explored the oxidation-reduction properties of these ligands, proposing that agonists may act as electron donors to activate the receptor. nih.gov Agonists typically have lower peak oxidation potentials than antagonists, suggesting they are more readily oxidized, a property that correlates with their intrinsic ability to activate the receptor. nih.gov Inverse agonists are understood to induce a distinct conformational switch, different from that of agonists, which actively suppresses the receptor's basal signaling. nih.gov

Structural Determinants Governing Agonist Efficacy and Signaling Bias

Agonist efficacy describes the capacity of a ligand to produce a maximal biological response upon binding to its receptor. This is intrinsically linked to the structural details of the ligand-receptor interaction and the specific conformational state the ligand stabilizes. For this compound and related β2AR agonists, the catecholamine head group is the primary determinant of efficacy, making critical hydrogen bond and salt bridge interactions with residues like Ser2035.42, Ser2075.46, and Asp1133.32. nih.govacs.org The hydroxybenzyl tail of HBI primarily contributes to its high binding affinity, but the catecholamine portion is what drives the functional activation. nih.govelifesciences.orgbiorxiv.org

A more nuanced aspect of agonist function is "signaling bias" or "functional selectivity," where a ligand can preferentially activate one intracellular signaling pathway over another (e.g., G protein activation versus β-arrestin recruitment). acs.orgnih.gov This phenomenon arises because different agonists can stabilize subtly different active conformations of the receptor, each preferentially coupling to a distinct downstream effector protein. acs.org

Structural studies provide clues into the basis of this bias. The crystal structure of HBI bound to the β2AR (PDB: 4LDL) revealed a specific aromatic interaction between the ligand and residue W3.28 of the receptor. acs.org This interaction has been proposed as a potential structural determinant for inducing a β-arrestin signaling bias. acs.org Additionally, agonist-specific conformations have been observed in the highly conserved NPxxY motif on TM7, suggesting this region may also play a role in modulating agonist efficacy and signaling outcomes. researchgate.net The third intracellular loop (ICL3) of the receptor has also been identified as a dynamic regulator of receptor activity, with its conformation being influenced by ligand binding, which in turn can bias G protein coupling. nih.gov

Correlation between Structural Modifications and Functional Outcomes in Analog Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how modifications to a chemical structure affect its biological function. slideshare.net In the development of analogs related to this compound, a clear correlation exists between specific structural features and functional outcomes like binding affinity and agonist efficacy.

The development of potent beta-adrenergic agonists has established the catecholamine moiety as a "privileged scaffold," meaning it is a core structure essential for agonistic activity. acs.orgnih.gov Modifications to this part of the molecule are generally detrimental to receptor activation.

In contrast, the substituent on the molecule's amine group is a key area for modification to modulate affinity and selectivity. The addition of the bulky hydroxybenzyl group to the isoproterenol scaffold to create HBI dramatically increases binding affinity. nih.gov Further SAR studies on other complex isoproterenol congeners have reinforced this principle. For instance, analysis of stereoisomers of a para-trifluoromethyl anilide (PTFMA) congener of isoproterenol found that a second chiral center introduced in the amine substituent was as critical as the original chiral center in the catecholamine backbone for determining binding affinity. nih.gov The most potent of these analogs (the RR isomer) exhibited significantly higher affinity than both (-)isoproterenol and HBI. nih.gov

Interestingly, these studies also highlight a common trade-off in drug design. While the large substituent of the PTFMA congener greatly enhanced binding affinity, it was found to be less efficient at activating the receptor compared to isoproterenol or HBI. nih.gov This demonstrates that structural changes can improve one pharmacological property at the potential expense of another. Deep mutational scanning has proven to be a powerful tool to rationally guide such analog development. By revealing that the residues interacting with the hydroxybenzyl tail of HBI are more tolerant to mutation than those binding the catecholamine head, these studies provide a clear roadmap for chemists: modifications on the tail can be explored to fine-tune properties, while the head must be preserved to maintain agonist activity. nih.govelifesciences.orgbiorxiv.org

| Structural Moiety | Modification | Functional Outcome | Reference |

|---|---|---|---|

| Catecholamine Head | Conservation of structure | Essential for agonist efficacy and receptor activation. | nih.govelifesciences.orgacs.org |

| Modification or removal | Loss of agonistic activity. | nih.gov | |

| Amine Substituent (Tail) | Addition of bulky groups (e.g., hydroxybenzyl) | Increases binding affinity significantly. | nih.gov |

| Introduction of additional chiral centers | Can further increase binding affinity but may decrease activation efficiency (efficacy). | nih.gov |

Future Directions and Unresolved Questions in Hydroxybenzylisoproterenol Research

Advanced Elucidation of Allosteric Modulation and Receptor Regulation Mechanisms

While it is established that various factors can allosterically modulate GPCRs, the precise mechanisms governing these effects on receptors like the β2-adrenergic receptor (β2AR) when bound to agonists such as hydroxybenzylisoproterenol are not fully understood. Future research will need to focus on a more detailed molecular-level understanding of these regulatory processes.

One area of interest is the influence of endogenous molecules, such as ions and lipids, on receptor function. For instance, zinc has been shown to act as an allosteric modulator of the β2AR, potentiating the effects of agonists. monash.edunih.gov Similarly, lipids like cholesterol are known to regulate the conformational dynamics and activity of GPCRs, including the β2AR, by binding to specific sites on the receptor. elifesciences.orgbiorxiv.org The exact interplay between an agonist like this compound and these allosteric modulators in shaping the receptor's downstream signaling is a critical question. Advanced computational simulations and structural biology techniques will be instrumental in mapping these intricate interactions. elifesciences.org

Furthermore, the role of receptor dimerization and oligomerization in allosteric modulation presents another frontier. Understanding how the binding of this compound to one receptor protomer within a dimer or higher-order complex influences the function and ligand-binding properties of the adjacent protomers is essential for a complete picture of receptor regulation.

Investigation of this compound's Interactions with Novel or Orphan GPCR Subtypes

The vast GPCR superfamily includes numerous "orphan" receptors for which the endogenous ligands and physiological functions remain unknown. nih.govnih.gov These orphan GPCRs represent a significant untapped resource for drug discovery. nih.gov A systematic investigation into the potential interactions of well-characterized ligands like this compound with these orphan receptors could lead to the identification of novel signaling pathways and therapeutic targets.

This process, often termed "deorphanization," involves screening a compound against a panel of orphan GPCRs to identify any potential binding and activation. frontiersin.orgdiva-portal.org Given the structural similarities between various GPCR subfamilies, it is plausible that this compound or its derivatives might exhibit affinity for certain orphan receptors. Some orphan GPCRs have been shown to form functional complexes with other receptors, such as the heterodimerization of GPR50 with the α1B- and β2-adrenergic receptors, which could influence its pharmacology. diva-portal.org

Identifying any such interactions would not only help to characterize the function of these enigmatic receptors but could also open up new avenues for therapeutic intervention in diseases where these orphan GPCRs are implicated, such as metabolic disorders, neurological conditions, and cancer. diva-portal.org

Integration of Artificial Intelligence and Machine Learning in Predictive Receptor Pharmacology

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize GPCR drug discovery. nih.govdrgpcr.com These computational tools can analyze vast datasets of ligand-receptor interactions, structural information, and functional outcomes to build predictive models. engineering.org.cnspringernature.com For a compound like this compound, AI can be leveraged in several ways.

Firstly, AI algorithms can predict the binding affinity and functional activity of novel derivatives of this compound, accelerating the design of more potent and selective ligands. engineering.org.cn By learning from existing structure-activity relationship data, these models can guide medicinal chemistry efforts, making the drug discovery process more efficient. springernature.com

Secondly, AI can help in understanding the complex phenomenon of biased agonism, where a ligand preferentially activates one signaling pathway over another. By analyzing the subtle conformational changes induced by different agonists, including this compound, AI models can help predict the signaling bias of new compounds. researchgate.net This is crucial for developing drugs with improved therapeutic profiles and fewer side effects. drgpcr.com

Finally, AI can contribute to a more comprehensive understanding of GPCR signaling networks by integrating data from genomics, proteomics, and pharmacology. drgpcr.com This systems-level approach can help to identify novel drug targets and predict the clinical response to GPCR-targeted therapies. nih.gov While the "black box" nature of some AI models presents a challenge, ongoing efforts are focused on developing more interpretable models that can provide insights into the underlying molecular mechanisms. drgpcr.comengineering.org.cn

Development of Novel Biosensors for Real-time Monitoring of this compound-Induced Cellular Events

To fully dissect the signaling cascades initiated by this compound, there is a growing need for advanced biosensors that can monitor cellular events in real-time and with high spatiotemporal resolution. nih.gov These genetically encoded or synthetic biosensors can provide dynamic information about various aspects of receptor activation and downstream signaling. nih.govannualreviews.org

Current biosensor technologies, such as those based on Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), have been instrumental in studying GPCR conformational changes, G protein coupling, and β-arrestin recruitment. nih.govannualreviews.org For example, BRET-based biosensors can monitor the conformational changes within the heterotrimeric G protein complex upon receptor activation. domaintherapeutics.ca

Q & A

Q. How can researchers differentiate this compound’s partial agonism from biased signaling in β2AR?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。